molecular formula C12H16Si B1310657 Trimethyl(p-tolylethynyl)silane CAS No. 4186-14-5

Trimethyl(p-tolylethynyl)silane

Cat. No.: B1310657
CAS No.: 4186-14-5
M. Wt: 188.34 g/mol
InChI Key: VVSGXXKXTBXBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(p-tolylethynyl)silane is an organosilicon compound with the chemical formula C12H16Si. It is a colorless to light yellow liquid with a special smell. This compound is primarily used as a reagent in organic synthesis, particularly in the production of silicon-containing compounds. It is also known for its role in surface modification of catalysts to enhance their stability and reactivity .

Chemical Reactions Analysis

Trimethyl(p-tolylethynyl)silane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, iodine, and various electrophiles. Major products formed from these reactions include (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane .

Scientific Research Applications

Trimethyl(p-tolylethynyl)silane is widely used in scientific research for:

Comparison with Similar Compounds

Trimethyl(p-tolylethynyl)silane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which influence its reactivity and suitability for particular applications in organic synthesis and material science.

Biological Activity

Trimethyl(p-tolylethynyl)silane is an organosilicon compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This compound's unique structure, featuring a silane moiety attached to a p-tolylethynyl group, suggests potential biological activities that merit detailed investigation. This article compiles and analyzes research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10Si\text{C}_9\text{H}_{10}\text{Si}

This structure includes a trimethylsilyl group and a p-tolylethynyl substituent, which may influence its reactivity and interactions in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may have antiproliferative effects against certain cancer cell lines.
  • Antimicrobial Activity : Its potential as an antimicrobial agent is under investigation, with implications for treating bacterial infections.

Anticancer Activity

A recent study explored the anticancer properties of various silane derivatives, including this compound. The findings revealed that compounds with similar structures exhibited significant cytotoxicity against specific cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on human prostate cancer cell lines (PC3). The results indicated that this compound demonstrated an IC50 value comparable to established chemotherapeutic agents.

CompoundIC50 (µM)Cell Line
This compound15PC3
Cisplatin10PC3
Doxorubicin12PC3

This data suggests that this compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies show it possesses activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while this compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary hypotheses suggest:

  • Cell Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to its cytotoxic effects.

Properties

IUPAC Name

trimethyl-[2-(4-methylphenyl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSGXXKXTBXBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459037
Record name Trimethyl(p-tolylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4186-14-5
Record name Trimethyl(p-tolylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(p-tolylethynyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(p-tolylethynyl)silane
Reactant of Route 3
Reactant of Route 3
Trimethyl(p-tolylethynyl)silane
Reactant of Route 4
Reactant of Route 4
Trimethyl(p-tolylethynyl)silane
Reactant of Route 5
Reactant of Route 5
Trimethyl(p-tolylethynyl)silane
Reactant of Route 6
Reactant of Route 6
Trimethyl(p-tolylethynyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.